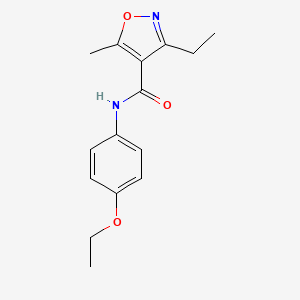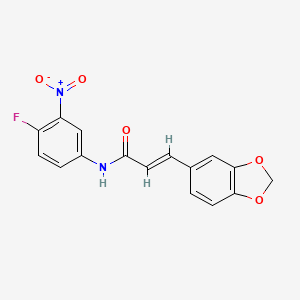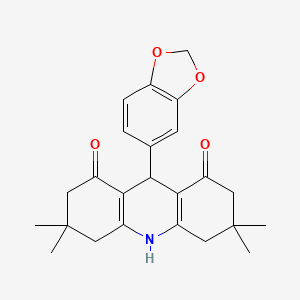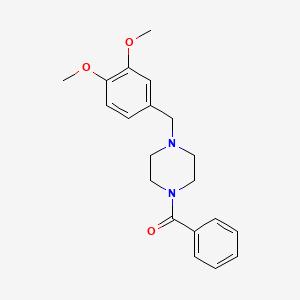
1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinoline, also known as MATQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MATQ belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities.
作用機序
The mechanism of action of 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of various enzymes and receptors. 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. The compound has also been found to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline has been found to have several biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline has also been found to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, the compound has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are important for mood regulation.
実験室実験の利点と制限
1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. The compound is readily available, and its synthesis has been optimized to provide a high yield and purity. 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline is also stable under a wide range of conditions, making it suitable for various experimental setups. However, one limitation of 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline. One area of interest is the development of novel derivatives of 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline with improved biological activity. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative disorders. Furthermore, the mechanism of action of 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline needs to be further elucidated to fully understand its biological effects. Finally, the use of 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline in combination with other compounds may provide synergistic effects and improve its therapeutic potential.
Conclusion:
In conclusion, 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has shown promising results in various scientific research applications. The compound exhibits diverse biological activities and has been investigated for its potential use in the treatment of various diseases. 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, but its low solubility in water may limit its use in certain setups. Future research on 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline should focus on the development of novel derivatives, investigation of its mechanism of action, and use in combination with other compounds to improve its therapeutic potential.
合成法
1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline can be synthesized through a multistep process involving the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline with methoxyacetyl chloride in the presence of a base. The resulting product is then subjected to various purification techniques to obtain the final compound in high purity. The synthesis of 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline has been optimized to provide a high yield and purity of the compound, making it suitable for further research.
科学的研究の応用
1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline has shown promising results in various scientific research applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. In addition, 1-(methoxyacetyl)-1,2,3,4-tetrahydroquinoline has been studied for its antifungal, antibacterial, and antiparasitic activities.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-9-12(14)13-8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBZQTXGWRCNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5873243.png)




![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5873282.png)

![1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)
![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)
![4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)
